molecular formula C18H32Cl2N2O B12752980 N,N-dimethyl-1-[4-(2-piperidin-1-ylethoxy)phenyl]propan-2-amine;dihydrochloride CAS No. 126002-32-2

N,N-dimethyl-1-[4-(2-piperidin-1-ylethoxy)phenyl]propan-2-amine;dihydrochloride

Cat. No.: B12752980
CAS No.: 126002-32-2
M. Wt: 363.4 g/mol
InChI Key: SVFDTFOEDNJIBV-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-1-[4-(2-piperidin-1-ylethoxy)phenyl]propan-2-amine;dihydrochloride typically involves multiple steps, starting from readily available precursors. One common method involves the alkylation of a piperidine derivative with a phenylpropanamine intermediate. The reaction conditions often include the use of organic solvents such as ethanol or methanol, and catalysts like sodium ethoxide .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of automated systems for monitoring temperature, pressure, and reactant concentrations is common to optimize the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-1-[4-(2-piperidin-1-ylethoxy)phenyl]propan-2-amine;dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

N,N-dimethyl-1-[4-(2-piperidin-1-ylethoxy)phenyl]propan-2-amine;dihydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential effects on cellular processes and signaling pathways.

    Medicine: Explored for its therapeutic potential in treating various conditions, including neurological disorders.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of N,N-dimethyl-1-[4-(2-piperidin-1-ylethoxy)phenyl]propan-2-amine;dihydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may modulate signaling pathways by binding to these targets, thereby altering cellular functions. Detailed studies are required to elucidate the exact pathways and molecular interactions involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N-dimethyl-1-[4-(2-piperidin-1-ylethoxy)phenyl]propan-2-amine;dihydrochloride is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Biological Activity

N,N-dimethyl-1-[4-(2-piperidin-1-ylethoxy)phenyl]propan-2-amine; dihydrochloride, commonly referred to as a piperidine derivative, has garnered interest in pharmacological research due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various disease models, and relevant case studies.

The compound has the molecular formula C18H30N2OC_{18}H_{30}N_2O and a molecular weight of 302.45 g/mol. Its structure includes a piperidine moiety, which is significant for its biological interactions.

PropertyValue
Molecular FormulaC18H30N2OC_{18}H_{30}N_2O
Molecular Weight302.45 g/mol
CAS Number2079-51-8
Density1.052 g/cm³
Boiling Point384.6 °C

Research indicates that compounds with piperidine structures often interact with neurotransmitter systems, particularly those involving dopamine and serotonin. The specific biological activity of N,N-dimethyl-1-[4-(2-piperidin-1-ylethoxy)phenyl]propan-2-amine involves:

  • Dopaminergic Activity : The compound has shown potential in modulating dopaminergic signaling pathways, which is crucial in treating neurodegenerative diseases such as Parkinson's and Alzheimer's.
  • Cholinergic Inhibition : It exhibits inhibition of acetylcholinesterase (AChE), suggesting possible applications in Alzheimer's disease management by enhancing cholinergic transmission .
  • Anticancer Properties : Preliminary studies indicate that it may induce apoptosis in cancer cells, particularly through mechanisms involving oxidative stress and mitochondrial pathways .

Alzheimer’s Disease

A study highlighted the dual inhibition of AChE and butyrylcholinesterase (BuChE), which are key targets in Alzheimer's treatment. The compound demonstrated significant binding affinity and inhibitory activity, leading to enhanced cognitive function in animal models .

Cancer Research

In vitro studies have shown that this compound can induce cytotoxic effects on various cancer cell lines, including FaDu hypopharyngeal tumor cells. The mechanism appears to involve apoptosis induction and disruption of cell cycle progression .

Case Studies

  • Alzheimer's Disease Model : In a controlled study involving transgenic mice, administration of the compound resulted in improved memory retention and reduced amyloid-beta plaque formation compared to control groups .
  • Cancer Cell Lines : In a study assessing the cytotoxic effects on human leukemic T-cells, the compound exhibited selective toxicity at nanomolar concentrations, outperforming traditional chemotherapeutics .

Properties

CAS No.

126002-32-2

Molecular Formula

C18H32Cl2N2O

Molecular Weight

363.4 g/mol

IUPAC Name

N,N-dimethyl-1-[4-(2-piperidin-1-ylethoxy)phenyl]propan-2-amine;dihydrochloride

InChI

InChI=1S/C18H30N2O.2ClH/c1-16(19(2)3)15-17-7-9-18(10-8-17)21-14-13-20-11-5-4-6-12-20;;/h7-10,16H,4-6,11-15H2,1-3H3;2*1H

InChI Key

SVFDTFOEDNJIBV-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=CC=C(C=C1)OCCN2CCCCC2)N(C)C.Cl.Cl

Origin of Product

United States

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